(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride
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Overview
Description
(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction yields the desired compound in good purity after recrystallization from hot methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Properties
Molecular Formula |
C6H12Cl2N4O2 |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m0../s1 |
InChI Key |
KIASQZBONYLLLR-FHNDMYTFSA-N |
Isomeric SMILES |
C1=C(NC(=N1)N)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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